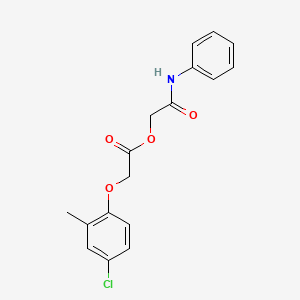
2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate is a chemical compound that has been widely used in scientific research. It is a member of the oxoacid esters and is commonly referred to as ACE. The compound has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.
Applications De Recherche Scientifique
2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been found to have herbicidal properties, making it a potential candidate for use in agriculture.
Mécanisme D'action
The mechanism of action of 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate involves the inhibition of certain enzymes in bacterial and fungal cells. This inhibition leads to the disruption of cellular metabolism, ultimately resulting in cell death. The exact mechanism of action is still being studied and further research is needed to fully understand the compound's effects.
Biochemical and Physiological Effects
Studies have shown that 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate can cause changes in biochemical and physiological processes. It has been found to affect lipid metabolism, protein synthesis, and DNA replication. It has also been found to have toxic effects on certain organs, including the liver and kidneys. Further research is needed to fully understand the compound's effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate in laboratory experiments is its well-established synthesis method. Another advantage is its potential applications in various fields, including medicine and agriculture. However, one limitation is the compound's potential toxicity, which must be carefully considered when conducting experiments.
Orientations Futures
There are several future directions for research on 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate. One direction is the development of new antibiotics and antifungal agents based on the compound's antibacterial and antifungal properties. Another direction is the development of new herbicides based on the compound's herbicidal properties. Further research is also needed to fully understand the compound's effects on the human body and to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. Its well-established synthesis method and potential applications make it a valuable compound for scientific research. However, its potential toxicity must be carefully considered when conducting experiments. Further research is needed to fully understand the compound's effects and to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate involves the reaction of 4-chloro-2-methylphenol with ethyl chloroacetate in the presence of potassium carbonate. The resulting product is then treated with aniline to produce the final compound. The synthesis method has been well-established and is widely used in laboratories.
Propriétés
IUPAC Name |
(2-anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-12-9-13(18)7-8-15(12)22-11-17(21)23-10-16(20)19-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKKSQGMCFSLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

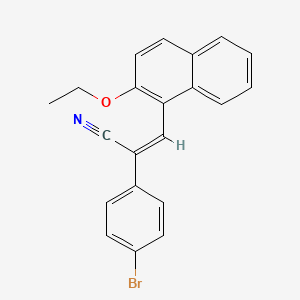
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5212658.png)

![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)
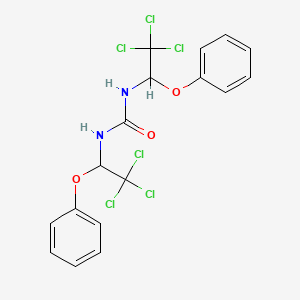
![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)
![2-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine trifluoroacetate](/img/structure/B5212708.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5212712.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5212715.png)
![ethyl 1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinecarboxylate](/img/structure/B5212719.png)
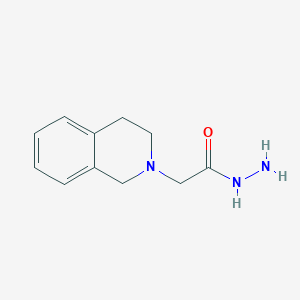
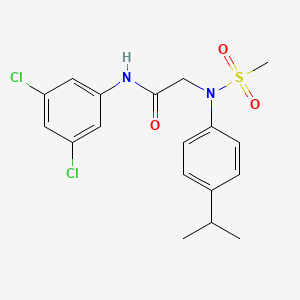
![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5212738.png)
![5-{2-[(1-adamantylacetyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5212756.png)